H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17947688
InChI: InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H
SMILES:
Molecular Formula: C8H17ClN2O3
Molecular Weight: 224.68 g/mol

H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl

CAS No.:

Cat. No.: VC17947688

Molecular Formula: C8H17ClN2O3

Molecular Weight: 224.68 g/mol

* For research use only. Not for human or veterinary use.

H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl -

Specification

Molecular Formula C8H17ClN2O3
Molecular Weight 224.68 g/mol
IUPAC Name tert-butyl 3,4-diamino-4-oxobutanoate;hydrochloride
Standard InChI InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H
Standard InChI Key MGCQDVMGXZJHTN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)N)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

H-Isoasn-OtBu·HCl is a derivative of L-aspartic acid, modified at the β-carboxyl group with a tert-butyl ester and at the α-amino group with an amide functionality. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in SPPS . Key structural features include:

  • IUPAC Name: tert-butyl (3S)-3,4-diamino-4-oxobutanoate hydrochloride .

  • SMILES Notation: CC(C)(C)OC(=O)CC(C(=O)N)N.Cl .

  • Chirality: The (3S)-configuration ensures compatibility with natural L-amino acids in peptide chains .

The tert-butyl group (OtBu) acts as a protecting group for the β-carboxyl, preventing undesired side reactions during peptide elongation . Deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) regenerates the free carboxyl group post-synthesis .

Role in Peptide Synthesis

Mechanism of Incorporation

In SPPS, H-Isoasn-OtBu·HCl is coupled to growing peptide chains via its α-amine, while the β-carboxyl remains shielded by the tert-butyl ester. This dual functionality enables:

  • Selective Deprotection: The OtBu group is stable under basic conditions but cleaved by TFA, allowing sequential peptide assembly .

  • Reduced Side Reactions: Protection minimizes aspartimide formation, a common side reaction in aspartic acid-containing peptides .

Case Study: Somatostatin Analog Synthesis

A 2025 study demonstrated the compound’s utility in synthesizing somatostatin analogs . Using Fmoc-SPPS, researchers incorporated H-Isoasn-OtBu·HCl at position 3, achieving a 93.3% purity after optimizing TFA cleavage conditions (Table 1) .

Table 1. Impact of Cleavage Conditions on Peptide Purity and Byproduct Formation

Condition (TFA/TIS/H₂O/Additives)Peptide Purity (%)S-tButylation Byproducts (%)
95:2.5:2.5 (no additives)81.415.2
85:2.5:7.5:5 (thioanisole)93.36.1

Source: Adapted from

Pharmaceutical Applications

Drug Candidate Development

H-Isoasn-OtBu·HCl derivatives are explored for:

  • Enzyme Inhibition: Modified peptides targeting proteases (e.g., HIV-1 protease) show nanomolar inhibitory activity.

  • Receptor Agonists/Antagonists: Its incorporation into GLP-1 analogs enhances metabolic stability for diabetes therapeutics.

Bioconjugation

The tert-butyl ester enables site-specific conjugation with fluorescent probes or polyethylene glycol (PEG) chains, enhancing pharmacokinetic properties .

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 224.68 [M+H]⁺ .

  • NMR Spectroscopy: Key signals include δ 1.42 ppm (t-Bu CH₃), 3.10 ppm (β-CH₂), and 8.21 ppm (amide NH) .

Challenges and Mitigation Strategies

S-tButylation Byproducts

During TFA cleavage, tert-butyl cations may alkylnate cysteine thiols, forming S-tButylated adducts (+56 Da) . Strategies to suppress this include:

  • Additive Optimization: Thioanisole (5%) scavenges tBu⁺, reducing byproducts to <7% .

  • Reduced Cleavage Time: Limiting exposure to TFA to 30 minutes minimizes cation generation .

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